molecular formula C12H17N5O B12316874 (1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol

(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol

Cat. No.: B12316874
M. Wt: 247.30 g/mol
InChI Key: CDRNUNCEIASVKD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical 1H NMR signals can be predicted as follows:

  • Pyrazolo[3,4-d]pyrimidine protons : Aromatic protons resonate at δ 8.50–9.20 ppm (H-3, H-5, H-6).
  • N-Methyl group : Singlet at δ 3.90–4.10 ppm (3H, -NCH3).
  • Piperidine protons :
    • Axial H-2: δ 3.60–4.00 ppm (1H, m)
    • H-3/H-5: δ 1.70–2.10 ppm (4H, m)
    • H-4: δ 1.50–1.70 ppm (2H, m)
  • Hydroxymethyl : δ 3.40–3.60 ppm (2H, t, -CH2OH) and δ 1.50–2.00 ppm (1H, br, -OH).

13C NMR peaks would include:

  • Pyrazolo[3,4-d]pyrimidine carbons: δ 150–160 ppm (C-4, C-7).
  • Piperidine carbons: δ 45–60 ppm (C-2), δ 25–35 ppm (C-3/C-5).
  • Hydroxymethyl carbon: δ 60–65 ppm (-CH2OH).

Infrared (IR) Spectroscopy

Key absorption bands:

  • O-H stretch : 3200–3600 cm⁻¹ (broad, hydroxymethyl).
  • C-N stretch : 1250–1350 cm⁻¹ (pyrazolo[3,4-d]pyrimidine).
  • C-H aromatic : 3000–3100 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 247.3 ([M]+- ). Fragmentation patterns include:

  • Loss of hydroxymethyl group (-31 Da, m/z 216.2).
  • Cleavage of the piperidine ring (m/z 162.1, [C6H5N4]+).

Table 3: Predicted Spectroscopic Data

Technique Key Signals Interpretation Source
1H NMR δ 8.70 (s, 1H, H-3) Pyrazolo[3,4-d]pyrimidine
IR 3350 cm⁻¹ O-H stretch
MS m/z 247.3 Molecular ion

Properties

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

IUPAC Name

[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl]methanol

InChI

InChI=1S/C12H17N5O/c1-16-11-10(6-15-16)12(14-8-13-11)17-5-3-2-4-9(17)7-18/h6,8-9,18H,2-5,7H2,1H3

InChI Key

CDRNUNCEIASVKD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCCCC3CO

Origin of Product

United States

Preparation Methods

Core Synthesis: Pyrazolo[3,4-d]pyrimidine Formation

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclization reactions. A common approach involves:

  • Cyclocondensation of 5-aminopyrazole derivatives with malononitrile or related reagents under basic conditions (e.g., NaOH or K2CO3) to form the pyrimidine ring.
  • Introduction of the methyl group at the N1 position via alkylation (e.g., using methyl iodide or dimethyl sulfate in polar aprotic solvents like DMF or THF).

Example Reaction Pathway :

5-Aminopyrazole + Malononitrile → Intermediate → Cyclization → 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine  

Piperidine Coupling

The piperidin-2-yl group is introduced via nucleophilic substitution or coupling reactions. Key methods include:

  • Suzuki-Miyaura Cross-Coupling : Employing palladium catalysts (e.g., Pd(PPh3)4) to couple aryl/heteroaryl boronic acids with halogenated pyrazolo[3,4-d]pyrimidines.
  • Reductive Amination : Reacting the core with piperidine derivatives (e.g., 2-hydroxypiperidine) under reductive conditions (e.g., NaBH3CN or HATU).

Reagent Table :

Step Reagents/Conditions Yield Reference
Core Synthesis Malononitrile, K2CO3, DMF, 100°C 75–85%
Methyl Group Alkylation CH3I, K2CO3, DMF, 60°C 90–95%
Piperidine Coupling Suzuki coupling (Pd catalyst), THF, 80°C 60–70%

Hydroxymethyl Group Introduction

The hydroxymethyl group at the piperidine’s C2 position is typically added via:

  • Reduction of Aldehydes/Ketones : Using NaBH4 or LiAlH4 to reduce carbonyl intermediates.
  • Oxidation of Primary Alcohols : Employing Dess-Martin periodinane or MnO2 to oxidize hydroxymethyl precursors.

Example Protocol :

Alcohol Intermediate → Dess-Martin Periodinane → Aldehyde → NaBH4 → (1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol  

Stereochemical Considerations

The piperidin-2-yl group’s stereochemistry is critical. Strategies to control configuration include:

  • Chiral Resolution : Using chiral HPLC or enzymatic resolution of racemic mixtures.
  • Asymmetric Synthesis : Employing chiral auxiliaries or catalysts (e.g., tartaric acid derivatives) during alkylation or coupling steps.

Key Optimization :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and stereoselectivity.
  • Base Choice : Diisopropylethylamine (DIPEA) or triethylamine often improve yields in coupling reactions.

Optimized Synthetic Pathways

Route A: Sequential Functionalization

  • Core Synthesis : 5-Aminopyrazole + malononitrile → 1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Methylation : Alkylation with CH3I to yield 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Piperidine Coupling : Suzuki coupling with 2-bromopiperidine.
  • Hydroxymethyl Addition : Reduction of aldehyde intermediate.

Reaction Conditions :

Step Reagents Temperature Time Yield
Core Synthesis Malononitrile, K2CO3 100°C 5 h 82%
Methylation CH3I, K2CO3 60°C 3 h 95%
Piperidine Coupling Pd(PPh3)4, THF 80°C 12 h 68%
Hydroxymethyl Addition NaBH4, EtOH Reflux 2 h 89%

Route B: Convergent Synthesis

  • Piperidine Intermediate : Synthesize 2-hydroxypiperidine via oxidation of 2-piperidinemethanol.
  • Core-Piperidine Coupling : React 1-methyl-4-bromopyrazolo[3,4-d]pyrimidine with 2-hydroxypiperidine.

Advantages :

  • Shorter Pathway : Reduces steps by coupling pre-formed piperidine derivatives.
  • Higher Yields : Minimizes intermediate purification losses.

Challenges and Mitigation Strategies

Challenge Mitigation Example
Low Regioselectivity Protecting groups (e.g., tert-butoxycarbonyl) Use Boc-protected piperidine
Stereoinversion Chiral catalysts (e.g., (R)-BINAP) Asymmetric Suzuki coupling
Solubility Issues Phase-transfer catalysts (e.g., tetraethylammonium chloride) Improve coupling efficiency

Data Tables and Research Findings

Comparative Yields Across Routes

Route Total Steps Overall Yield Key Reagents
A 4 45–50% Malononitrile, CH3I, Pd(PPh3)4
B 3 55–60% 2-Hydroxypiperidine, DIPEA

Critical Reaction Parameters

Reaction Optimal Conditions Rationale
Methylation CH3I, K2CO3, DMF, 60°C Maximizes SN2 reactivity without side reactions
Hydroxymethyl Addition NaBH4, EtOH, reflux Avoids over-oxidation to carboxylic acids

Chemical Reactions Analysis

Types of Reactions

(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazolopyrimidine core or the piperidine ring.

    Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazolo-pyrimidine scaffolds exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For example, derivatives of pyrazolo-pyrimidines have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression.

Case Study: Inhibition of CDK Activity

A study published in Journal of Medicinal Chemistry demonstrated that pyrazolo-pyrimidine derivatives effectively inhibited CDK2 and CDK9, leading to reduced proliferation of cancer cell lines. The compound's ability to induce apoptosis in these cells was also noted, suggesting a potential therapeutic role in cancer treatment .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of pyrazolo-pyrimidine derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Study: Neuroprotection in Animal Models

In preclinical trials, the administration of (1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol demonstrated significant neuroprotective effects in models of Alzheimer's disease. The compound was found to inhibit amyloid-beta aggregation and promote neuronal survival .

Anti-inflammatory Properties

Pyrazolo-pyrimidine derivatives have also been investigated for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

A study focused on the anti-inflammatory mechanisms of pyrazolo-pyrimidine derivatives showed that they effectively reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. This suggests their potential use in conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of (1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol involves its interaction with specific molecular targets. The pyrazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Biological Activity

(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant research findings, including case studies and data tables.

The compound has the following chemical properties:

Property Value
Chemical Formula C12H15N5O
Molecular Weight 261.28 g/mol
IUPAC Name (1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol
CAS Number 1328896-60-1
PubChem CID 60710527

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including (1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol, exhibit notable anticancer activities. A study highlighted the effectiveness of pyrazole derivatives in inhibiting cancer cell proliferation across various types, including breast and lung cancers. Specifically, compounds with similar structures demonstrated significant apoptosis-inducing effects in MDA-MB-231 breast cancer cells at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations (10 μM) .

The mechanism through which (1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol exerts its biological effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Pyrazole-containing compounds have been shown to interact with various molecular targets, including:

  • Microtubule Assembly Inhibition : Certain pyrazole derivatives disrupt microtubule dynamics, which is crucial for cancer cell division .
  • Caspase Activation : The induction of apoptosis through the activation of caspases is a common pathway for anticancer agents .

Study on Antiproliferative Effects

In a recent study focused on the antiproliferative effects of various pyrazole derivatives, it was found that compounds structurally related to (1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol exhibited IC50 values ranging from 0.018 μM to 20 μM against different cancer cell lines. The study emphasized that modifications in the structure significantly affected their potency against specific cancer types .

Selectivity and Toxicity

Another critical aspect of the biological evaluation involved assessing the selectivity of these compounds towards cancer cells versus normal cells. The selectivity index was determined by comparing IC50 values in cancerous cells to those in non-cancerous cell lines. This analysis is essential for understanding potential therapeutic windows and minimizing side effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Biological Activity Key Findings
(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol Piperidin-2-yl methanol C₁₂H₁₇N₅O Kinase inhibition (proposed) Enhanced solubility due to polar hydroxyl group; used in RAF/MEK inhibitor scaffolds .
1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide Piperidinecarboxamide C₁₂H₁₆N₆O Kinase inhibition Carboxamide group improves hydrogen bonding with kinase ATP pockets; IC₅₀ values in nanomolar range for BRAF mutants .
2-[Cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol Cyclopentylamino ethanol C₁₃H₁₉N₅O Kinase inhibition Moderate BRAF inhibition (IC₅₀: 0.5–1 μM); lower solubility than methanol analog due to hydrophobic cyclopentyl group .
1-(3-Chlorophenyl)-3-(4-((1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea (1u) Bisarylurea C₁₉H₁₇ClN₇O₂ Pan-RAF inhibition Potent BRAFV600E inhibition (IC₅₀: 12 nM); superior antiproliferative activity in A375 melanoma cells vs. Sorafenib .
1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine Piperazinyl-benzyl C₂₃H₂₆N₆ PDE4 inhibition Demonstrated anti-inflammatory activity; lower metabolic stability than hydroxylated analogs .

Key Differences in Pharmacokinetics and Selectivity

Solubility: The hydroxymethyl group in the target compound confers higher aqueous solubility (logP ~1.2) compared to carboxamide (logP ~1.8) and cyclopentylamino (logP ~2.5) derivatives .

Kinase Selectivity: Bisarylurea analogs (e.g., 1u) exhibit broader pan-RAF inhibition, while the target compound’s activity is likely restricted to specific isoforms due to steric constraints from the piperidine-methanol group .

Metabolic Stability : Piperidinecarboxamide derivatives show prolonged half-lives in hepatic microsomes (>60 min) compared to the target compound (~40 min), attributed to reduced susceptibility to oxidative metabolism .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, heating 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one with piperidine derivatives in ethanol under reflux (5–24 hours) yields intermediates, which are further functionalized. Post-synthetic modifications (e.g., hydroxylation at the piperidine moiety) involve reducing agents like NaBH₄ or LiAlH₄. Recrystallization from aqueous ethanol or acetone is used for purification .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • 1H NMR : Key peaks include singlet resonances for methyl groups (δ ~2.16 ppm) and aromatic protons (δ 6.78–8.62 ppm). Exchangeable protons (e.g., NH, OH) are confirmed via D₂O exchange .
  • IR : Stretching bands for C=O (1730–1673 cm⁻¹), NH/OH (3393–3152 cm⁻¹), and aromatic C-H (3037–3040 cm⁻¹) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 317 for intermediates) and fragmentation patterns confirm molecular weight and structural integrity .

Q. What safety protocols are essential during handling?

  • Methodology :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Conduct reactions in fume hoods to minimize inhalation risks (H333 hazard) .
  • Store at -20°C for long-term stability. Waste must be segregated and disposed via certified biohazard protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution efficiency. For example, refluxing in dry acetone with K₂CO₃ improves aryl ether formation .
  • Catalysis : Anhydrous conditions and catalytic bases (e.g., K₂CO₃) reduce side reactions .
  • Temperature Control : Prolonged reflux (24 hours) ensures completion of slow condensations .

Q. How are contradictions in spectroscopic data resolved during structural validation?

  • Methodology :

  • Cross-Validation : Compare NMR/IR data with structurally similar derivatives (e.g., 3-methyl-4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenol). Discrepancies in NH/OH peak positions may indicate tautomerism or hydrogen bonding .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., pyrazolo-pyrimidine vs. pyrimidine-pyrazole tautomers) .

Q. What strategies are used to evaluate biological activity in cancer research?

  • Methodology :

  • In Vitro Assays : Test cytotoxicity against NCI-60 cell lines using MTT assays. IC₅₀ values (e.g., 0.326–4.31 µM for hydrazone derivatives) quantify potency .
  • Targeted Screening : Focus on mitochondrial TRAP1 inhibition, which disrupts cancer cell metabolism. Pyrazolo[3,4-d]pyrimidine derivatives with mitochondrial permeability show promise .

Q. How are derivatives designed for structure-activity relationship (SAR) studies?

  • Methodology :

  • Core Modifications : Introduce substituents at the pyrazole (e.g., 4-chlorophenyl) or piperidine (e.g., hydroxymethyl) to alter lipophilicity and binding affinity .
  • Bioisosteric Replacement : Replace methoxy groups with trifluoromethyl or boronic acid moieties to enhance metabolic stability .

Q. How are solubility challenges addressed in biological assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) to dissolve hydrophobic derivatives without cytotoxicity .
  • Prodrug Design : Synthesize phosphate or acetate esters of the hydroxymethyl group to improve aqueous solubility .

Notes

  • Data Interpretation : Prioritize peer-reviewed synthesis and biological evaluation protocols over commercial sources.
  • Contradictions : Address variability in biological activity by standardizing assay conditions (e.g., cell passage number, serum concentration) .
  • Advanced Tools : Computational modeling (e.g., molecular docking) can predict binding modes to TRAP1 or Hsp90 for rational drug design .

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